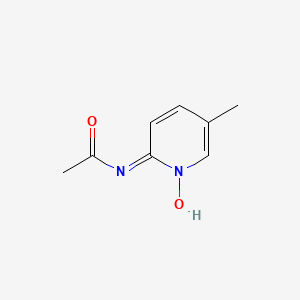

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide

Description

Propriétés

IUPAC Name |

N-(1-hydroxy-5-methylpyridin-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-8(9-7(2)11)10(12)5-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNBLXDTBWDKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC(=O)C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304380 | |

| Record name | N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65478-62-8 | |

| Record name | NSC165555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring and an acetamide functional group, contributing to its reactivity and biological significance. The molecular formula is , indicating the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

The synthesis typically involves the condensation of 5-methylpyridine derivatives with acetamide under specific conditions to achieve desired purity and yield. Various methods can be employed, including:

- Refluxing : Heating the reaction mixture to promote condensation.

- Use of Catalysts : Employing bases like triethylamine to facilitate reactions.

Biological Activity Overview

Research indicates that this compound interacts with several biological targets, influencing various metabolic pathways. Its potential applications span across therapeutic areas including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against several cancer cell lines.

- Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrases (CAs), which are crucial in various physiological processes.

Anticancer Activity

A study explored the anticancer properties of related compounds, revealing that certain derivatives exhibited significant antiproliferative activity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. For instance, one derivative showed IC50 values of 1.84 µM against MCF-7 compared to standard drugs like doxorubicin .

Enzyme Inhibition Studies

Inhibition studies on human carbonic anhydrases demonstrated that this compound could serve as a lead compound for the development of selective inhibitors for these enzymes. The structure–activity relationship (SAR) analysis indicated that modifications could enhance inhibitory potency .

The mechanisms by which this compound exerts its effects are multifaceted:

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .

- Cell Cycle Arrest : Compounds related to this structure may cause cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .

Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 4f | E. coli | 15 |

| 4f | S. aureus | 12 |

- Pain Management : Research suggests that compounds with similar structures may interact with TRPV1 receptors, indicating potential use in pain relief therapies .

Agricultural Science

The compound is also being explored for its efficacy in pest control:

- Pesticidal Properties : Variants of this compound have shown effectiveness against various agricultural pests, providing a basis for developing eco-friendly pesticides .

Analytical Chemistry

In analytical applications, this compound serves as a reagent in the development of sensors for detecting metal ions and other analytes due to its chelating properties.

Case Study 1: Antimicrobial Testing

A study conducted by El-Saghier et al. demonstrated the synthesis of novel derivatives from this compound, which were tested for antibacterial activity. The results indicated that these derivatives had an antibacterial percentage value of up to 80% against E. coli when compared to standard antibiotics .

Case Study 2: Pain Relief Research

A patent filed for a derivative involving this compound details its application in managing neuropathic pain through TRPV1 receptor modulation, highlighting its potential as a safer alternative to traditional analgesics .

Analyse Des Réactions Chimiques

Synthetic Routes for Arylidene Acetamide Derivatives

The El-Saghier reaction (a green, one-pot method) enables the synthesis of imidazolidin-4-ones and bis-imidazolidin-4-ones via sequential nucleophilic attacks. For example:

-

Reagents : Primary/secondary amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride.

-

Conditions : Neat conditions (70°C, 2 h), yielding 90–98% products .

-

Key intermediates : Active methylene and imino groups mediate ring closure (imidazole formation) .

General Reaction Mechanism :

-

Nucleophilic attack by amines on ethyl cyanoacetate.

-

Formation of cyanoacetamido intermediates .

-

Cyano group activation by ethyl glycinate hydrochloride.

Functionalization of Acetamide Derivatives

Similar compounds undergo further reactions such as:

-

Cyclization : Reaction with hydrazines or hydroxylamine yields fused heterocycles (e.g., pyrazolo-triazines) .

-

Aryl Substitution : Suzuki coupling with boronic acids introduces aryl groups at specific positions (e.g., 5-phenylisatin derivatives) .

Example Reaction Table :

Antibacterial and Cytotoxic Activity

Derivatives such as N,N'-(propane-1,3-diyl)bis(2-(4-oxoimidazolidin-2-ylidene)acetamide) exhibit:

-

Antibacterial activity : 80% inhibition against E. coli (vs. chloramphenicol) .

-

Cytotoxicity : IC50 values as low as 0.03 μM for leukemia K562 cells (e.g., compound 2m ) .

Structure-Activity Relationship (SAR) :

-

N-Alkylation enhances potency (e.g., para-methoxybenzyl groups improve activity 8–25 fold) .

-

Electron-withdrawing substituents (e.g., nitro, chloro) boost antibacterial effects .

Molecular Docking and Mechanistic Insights

-

Binding to FabH–CoA complex : Imidazole derivatives inhibit bacterial fatty acid synthesis via hydrogen bonding and hydrophobic interactions .

-

Angiogenesis inhibition : 5-Arylisatins block HUVEC tube formation, suggesting anti-metastatic potential .

Challenges in Reaction Optimization

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide and N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

- Structural Differences : These compounds feature iodine at position 5 and hydroxyl groups at positions 2 or 4, respectively, compared to the methyl group at position 5 in the target compound .

- Functional Impact : The iodine substituent introduces significant steric bulk and electronegativity, which may alter binding affinity in biological systems compared to the smaller methyl group.

N-(1-Hydroxypyridin-2-ylidene)acetamide

- Key Difference : Lacks the 5-methyl group present in the target compound.

Thiadiazole-Based Derivatives

N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO)

- Structural Contrast : Replaces the pyridine ring with a 1,3,4-thiadiazole ring and includes a sulfonyl group at position 4.

- Reactivity : MSO is an auto-oxidation product of a sulfenic acid intermediate, forming a futile cycle with glutathione conjugates in methazolamide metabolism. This highlights its chemical instability compared to pyridine-based analogs, which may exhibit greater stability under physiological conditions .

N-[3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH)

Acetazolamide Derivatives

N-(5-(Benzylsulfinyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stability and Reactivity : Pyridine-based compounds like the target molecule are generally more stable than thiadiazole derivatives, which undergo auto-oxidation or form reactive intermediates (e.g., MSO and MSH) .

- Substituent Effects : The 5-methyl group in the target compound likely improves metabolic stability compared to iodine-substituted analogs, which face challenges in bioavailability due to steric hindrance .

- Biological Interactions : Thiadiazole derivatives (e.g., MSO) participate in glutathione-dependent pathways, whereas pyridine analogs may follow distinct metabolic routes, such as hydroxylation or conjugation .

Méthodes De Préparation

Condensation Reaction Under Reflux Conditions

- The classical method involves refluxing a 5-methylpyridine derivative with acetamide in the presence of a base catalyst such as triethylamine.

- The reaction promotes the condensation between the amine group of the pyridine derivative and the carbonyl group of acetamide, leading to the formation of the N-hydroxy-ylidene linkage.

- This method typically requires several hours of reflux to reach completion and achieves moderate yields.

One-Pot Green Synthesis via El-Saghier Reaction

- A novel, environmentally friendly approach known as the El-Saghier reaction has been reported for synthesizing related imidazolidin-4-one derivatives, which share structural similarities with this compound.

- This method involves a sequential one-pot reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions (no solvent) at 70 °C for approximately 2 hours.

- The reaction mechanism includes nucleophilic attack, elimination of alcohol molecules, and ring closure steps that afford high yields (90–98%) with excellent purity.

- The green synthesis avoids hazardous solvents, reduces reaction times, and is scalable for laboratory preparations.

Optimization of Reaction Conditions

Research on similar compounds indicates that optimizing solvent choice, temperature, and catalyst presence is critical for maximizing yield and purity:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Neat (no solvent) | Highest yield (90–98%) and purity |

| Temperature | 70 °C | Optimal for reaction completion in 2 h |

| Catalyst | Triethylamine (base) | Facilitates condensation reaction |

| Reaction Time | 2 hours | Sufficient for complete conversion |

| Alternative Solvents | Ethanol, 1,4-dioxane | Lower yields and longer reaction times |

The neat reaction condition at 70 °C is particularly effective because it enhances nucleophilicity and reaction kinetics without side-product formation.

Mechanistic Insights

The preparation involves several key mechanistic steps:

- Nucleophilic Attack: The amine group of the 5-methylpyridine derivative attacks the carbonyl carbon of acetamide or ethyl cyanoacetate.

- Elimination: Alcohol molecules are eliminated during the condensation, facilitating the formation of the imino intermediate.

- Ring Closure: Intramolecular nucleophilic attack leads to ring closure or formation of the N-hydroxy-ylidene bond.

- Purification: The product is purified typically by recrystallization or chromatographic techniques to achieve ≥95% purity.

Comparative Summary of Preparation Methods

| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reflux with base catalyst | Ethanol, reflux, 4 h | Moderate | Simple, widely used | Longer reaction time, moderate yield |

| El-Saghier one-pot reaction | Neat, 70 °C, 2 h | 90–98 | Green, high yield, short time | Requires precise temperature control |

| Solvent variation (e.g., 1,4-dioxane) | 70 °C, 4 h | Low | Attempt to improve nucleophilicity | Lower yield, longer times |

Research Findings and Practical Considerations

- The green one-pot El-Saghier reaction represents a significant advancement, offering environmental and efficiency benefits without compromising product quality.

- The reaction avoids hazardous solvents and reduces waste, aligning with sustainable chemistry principles.

- The method is adaptable to various amines and related substrates, suggesting potential for structural analog synthesis.

- Purity and yield data indicate that neat conditions at controlled temperature are optimal for this compound's synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide?

- Methodology : A common approach involves refluxing equimolar concentrations of precursor compounds (e.g., substituted phenyl oxazolones and hydroxyacetamide derivatives) at 150°C using pyridine and zeolite (Y-H) as catalysts. Post-reaction, the product is isolated via ice-cold hydrochloric acid precipitation and recrystallized from ethanol .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Catalyst | Pyridine + Zeolite (Y-H) |

| Temperature | 150°C |

| Reaction Time | 5 hours |

| Purification | Ethanol recrystallization |

Q. How is the compound characterized for structural confirmation?

- Techniques : Single-crystal X-ray diffraction (SCXRD) is critical for resolving tautomeric forms and hydrogen-bonding networks. For example, dihydrate forms of related acetamides are analyzed at 298 K with a data-to-parameter ratio >12 and R-factor <0.05 .

- Supporting Methods : Nuclear Magnetic Resonance (NMR) for proton environments, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and IR spectroscopy for functional group identification.

Q. What stability considerations are critical during storage and handling?

- Stability Risks : The compound may undergo auto-oxidation under ambient conditions, forming sulfenic acid intermediates that participate in futile redox cycles with glutathione .

- Mitigation : Store under inert gas (N₂/Ar) at -20°C, and avoid prolonged exposure to light or moisture. Stability assays (e.g., HPLC monitoring over 72 hours) are recommended for batch validation .

Advanced Research Questions

Q. How do tautomeric equilibria influence the compound's reactivity in biological systems?

- Analysis : Density Functional Theory (DFT) calculations predict keto-enol tautomer prevalence, with enol forms showing higher electrophilicity (fukui indices >0.3). Molecular docking studies reveal tautomer-specific binding to enzymes like cytochrome P450 .

- Experimental Validation : pH-dependent UV-Vis spectroscopy (200–400 nm) and ¹H-NMR titration (DMSO-d₆/D₂O) to track tautomeric shifts.

Q. What metabolic pathways are implicated in its biodegradation?

- Pathways : Cytochrome P450-mediated oxidation generates unstable sulfenic acid intermediates, which auto-oxidize to sulfonamide derivatives (e.g., N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide). These metabolites form glutathione conjugates, creating redox cycles that may induce oxidative stress .

- Key Data :

| Metabolite | Half-life (pH 7.4) | Redox Potential (mV) |

|---|---|---|

| Sulfenic Acid | <1 hour | -220 |

| Sulfonamide | >24 hours | +150 |

Q. How can computational modeling optimize its pharmacological profile?

- Approach : Molecular dynamics (MD) simulations (AMBER force field) assess binding kinetics to target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models prioritize substitutions at the 5-methylpyridin-2-ylidene group to enhance solubility (logP <2) without compromising bioactivity .

- Validation : Parallel synthesis of derivatives followed by in vitro IC₅₀ assays (e.g., antiproliferative activity in HeLa cells).

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (40–85%): How to address variability?

- Root Cause : Impurities in zeolite catalysts or incomplete removal of pyridine residues during distillation.

- Resolution : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify zeolite metal content and optimize catalyst activation (e.g., calcination at 500°C for 3 hours) .

Methodological Best Practices

Q. What analytical workflows ensure purity for in vivo studies?

- Protocol :

HPLC-PDA : C18 column, 0.1% TFA in H₂O/ACN gradient (95:5 to 5:95 over 20 min), λ = 254 nm.

LC-MS/MS : ESI+ mode, MRM transitions for parent ion (m/z 223 → 181) and major metabolites.

Elemental Analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.